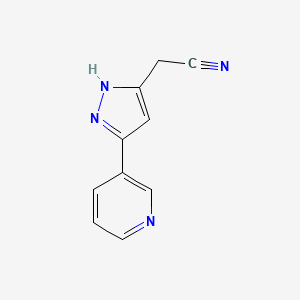
5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile is a useful research compound. Its molecular formula is C10H8N4 and its molecular weight is 184.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biological Activities
The biological activities of 5-(3-Pyridyl)-1H-pyrazole-3-acetonitrile have been the subject of significant research. Key findings include:
- Antimicrobial Activity : Pyrazole derivatives are known for their antimicrobial properties, with studies demonstrating efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of the pyridine moiety enhances these activities by influencing the compound's interaction with microbial targets .
- Anticancer Properties : Research indicates that certain pyrazole derivatives exhibit anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in vitro .
- Anti-inflammatory Effects : Some studies report that pyrazole derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. The structure of this compound may contribute to its anti-inflammatory properties by modulating inflammatory pathways .
Material Science Applications
Beyond pharmacological uses, this compound has applications in material science:
- Coordination Chemistry : The compound can act as a ligand in coordination complexes, particularly with transition metals. These complexes are explored for their catalytic properties and potential use in sensors and electronic devices .
- Polymer Chemistry : Pyrazole derivatives are being investigated for their role as building blocks in polymer synthesis. Their unique structural features can impart desirable properties to polymers, such as thermal stability and mechanical strength .
Case Study 1: Antimicrobial Activity
A study conducted by Ragavan et al. synthesized a series of pyrazole derivatives, including those structurally related to this compound. The compounds were tested against E. coli and S. aureus, showing significant antibacterial activity. The results indicated that modifications to the pyridine ring could enhance antimicrobial efficacy, suggesting a pathway for developing new antibiotics .
Case Study 2: Anticancer Research
In a study focusing on anticancer properties, researchers evaluated the effects of various pyrazole derivatives on human cancer cell lines. The findings revealed that compounds similar to this compound induced apoptosis in cancer cells through the activation of caspase pathways. This highlights the potential of these compounds in cancer therapeutics .
特性
IUPAC Name |
2-(3-pyridin-3-yl-1H-pyrazol-5-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-4-3-9-6-10(14-13-9)8-2-1-5-12-7-8/h1-2,5-7H,3H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCUFLSGFKPDBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













